molecular formula C9H9F3N2O2 B6141772 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate CAS No. 877825-74-6

2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate

Cat. No. B6141772
CAS RN: 877825-74-6
M. Wt: 234.17 g/mol
InChI Key: IFGNOFKLYCCDAZ-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate” is a chemical compound with the CAS Number 877825-74-6 . It has a molecular weight of 234.18 and its IUPAC name is 2,2,2-trifluoroethyl 2-pyridinylmethylcarbamate . The compound is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The predicted melting point is 52.23° C , and the predicted boiling point is approximately 255.2° C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 , and the predicted refractive index is n20D 1.49 .

Scientific Research Applications

Antifibrotic Properties

2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate: exhibits antifibrotic activity. Fibrosis is characterized by excessive collagen deposition in tissues, leading to organ dysfunction. Several studies have investigated compounds that can inhibit collagen synthesis and reduce fibrosis. For instance:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGNOFKLYCCDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173322
Record name Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate

CAS RN

877825-74-6
Record name Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877825-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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